molecular formula C22H22N2O5S B3456736 N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3456736
M. Wt: 426.5 g/mol
InChI Key: WPCHFILODQZCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as an anti-cancer drug, but recent research has shown that it has a wide range of applications in other diseases as well.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of multiple kinases, including RAF kinase, VEGFR, PDGFR, and c-KIT. This inhibition leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of multiple kinases, leading to the inhibition of cell proliferation, angiogenesis, and tumor growth. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and is well characterized, making it a reliable tool for research. However, N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, the inhibition of multiple kinases can make it difficult to determine which kinase is responsible for a particular effect.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is the development of more specific inhibitors of individual kinases targeted by N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006. This would allow for a better understanding of the specific roles of these kinases in disease processes. Another direction is the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. This could potentially enhance the efficacy of these therapies and improve patient outcomes. Finally, the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in other diseases, such as psoriasis and Alzheimer's disease, could lead to the development of new therapies for these diseases.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and Alzheimer's disease.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-24(30(26,27)19-7-5-4-6-8-19)17-11-9-16(10-12-17)22(25)23-20-14-13-18(28-2)15-21(20)29-3/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCHFILODQZCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.